Target Engagement: Antiparasitic Activity Against Schistosomes
HDAC8-IN-13 is described as effectively inhibiting the acetyl-L-lysine deacetylase activity of schistosomes, which in turn affects the parasite's infectivity and induces apoptosis and death of schistosome cells [1]. While precise IC50 values for this target engagement are not provided in publicly available sources, this functional outcome is a key differentiator from many cancer-focused HDAC8 inhibitors like PCI-34051, which lack reported antiparasitic data .
| Evidence Dimension | Antiparasitic functional activity |
|---|---|
| Target Compound Data | Induces apoptosis and death in schistosome cells |
| Comparator Or Baseline | PCI-34051 (cancer-focused HDAC8 inhibitor) |
| Quantified Difference | Not quantified; functional activity reported only for HDAC8-IN-13 in this context |
| Conditions | Schistosome cell culture model |
Why This Matters
For researchers focused on parasitic diseases like schistosomiasis, HDAC8-IN-13 offers a distinct mechanistic angle compared to oncological tool compounds, potentially justifying its procurement for specialized studies.
- [1] MedChemExpress. HDAC8-IN-13 | Apoptosis. Product Datasheet. View Source
